molecular formula C15H14ClN3O2 B4518133 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide

Cat. No.: B4518133
M. Wt: 303.74 g/mol
InChI Key: HBEHCGCCCCXJPC-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 2-chlorophenyl group and a cyclopropylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone ring through the cyclization of appropriate precursors. The 2-chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the cyclopropylacetamide moiety is attached through amide bond formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinone derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]propanoic acid
  • 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclopropylacetamide stands out due to its unique cyclopropylacetamide moiety, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-12-4-2-1-3-11(12)13-7-8-15(21)19(18-13)9-14(20)17-10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEHCGCCCCXJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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